![molecular formula C10H13NO4 B13563292 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxycarbonyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the methoxycarbonyl and methyl groups via substitution reactions. The final step usually involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to increase efficiency and scalability.
化学反応の分析
Types of Reactions
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Remifentanil: A related compound with a similar structure but different functional groups.
Indole Propionic Acid: Another compound with a similar core structure but different substituents.
Uniqueness
3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and interactions.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
3-(4-methoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-6-9(10(14)15-2)7(5-11-6)3-4-8(12)13/h5,11H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
QQGSNIWZAGEWFY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN1)CCC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



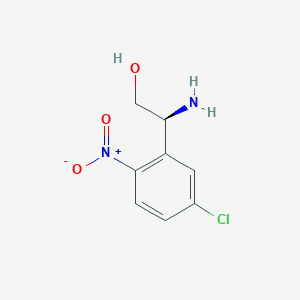
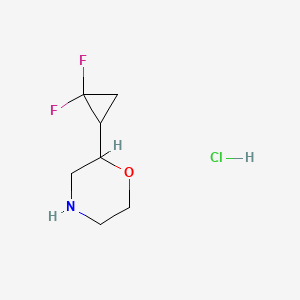
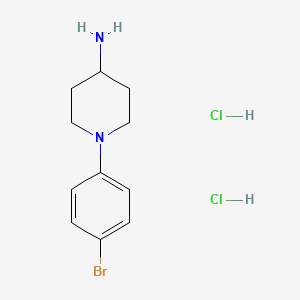
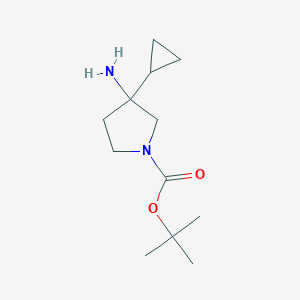

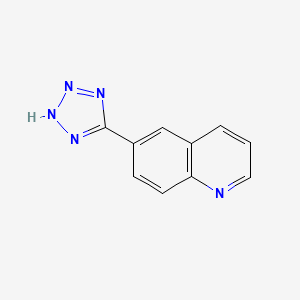
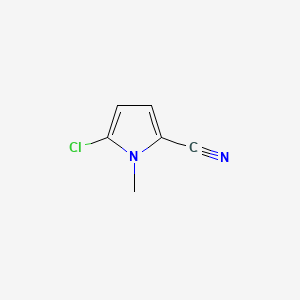
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
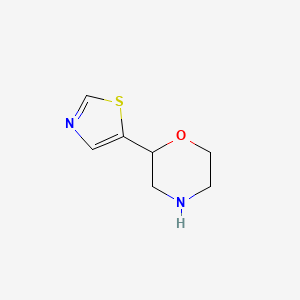
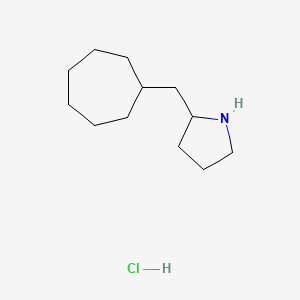
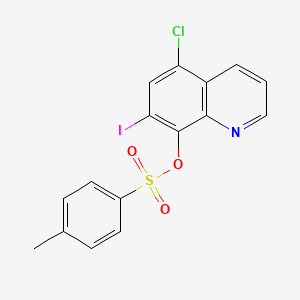
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
